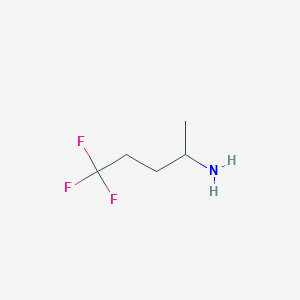

5,5,5-Trifluoropentan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLTZLGWDAMODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5,5,5 Trifluoropentan 2 Amine and Its Stereoisomers

Established Racemic Syntheses of 5,5,5-Trifluoropentan-2-amine

While specific racemic syntheses for 5,5,5-trichloropentan-2-amine are not extensively detailed in the provided search results, general methods for preparing racemic α-trifluoromethyl amines can be inferred. These methods often involve the reduction of the corresponding ketimine. For instance, the reduction of a trifluoromethyl-substituted imine using a non-chiral reducing agent would yield the racemic amine.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for synthesizing chiral α-trifluoromethyl amines has been a major focus, driven by the demand for single-enantiomer compounds in pharmaceuticals. nih.gov These approaches can be broadly categorized into asymmetric catalytic methods and chiral auxiliary-mediated syntheses.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient way to produce enantioenriched amines. nih.gov This includes organocatalytic reactions, enantioselective reductions, and metal-catalyzed transformations.

Organocatalytic Mannich reactions have emerged as a powerful tool for the asymmetric synthesis of chiral amines. nih.gov These reactions involve the addition of a nucleophile, such as acetone (B3395972) or other ketones, to a trifluoromethyl imine, catalyzed by a chiral organic molecule. nih.govresearchgate.net

Several research groups have explored the use of proline and its derivatives as catalysts for the addition of acetone to fluoroalkyl imines. nih.gov For example, the l-proline-catalyzed reaction between aryl trifluoromethyl ketimines and acetone has been shown to produce chiral β-aryl-β-trifluoromethyl-β-aminoketones with high yields and enantiomeric excesses ranging from 74–92%. researchgate.net Other amino acid-based catalysts have also been successfully employed for the addition of acetone and acetophenones to cyclic sulfonyl imines bearing a CF₃ group. nih.gov

The use of primary amine catalysts has also been investigated in Mannich reactions of aldehydes with cyclic trifluoromethyl ketimines, offering unusual stereoselectivity and reactivity not seen with secondary amine catalysts. researcher.lifenih.gov These reactions can lead to the synthesis of dihydroquinazolinones with a trifluoromethylated quaternary stereocenter. researcher.lifenih.gov Bifunctional thiourea (B124793) catalysts derived from β-glucose have been used in decarboxylative Mannich reactions with β-ketoacids and CF₃ quinazolinone substrates, yielding products with excellent enantioselectivities. nih.gov Cinchona alkaloid-derived thioureas have also been effective in promoting Mannich reactions with α-imino esters derived from trifluoromethylpyruvate. nih.gov

A summary of representative organocatalytic Mannich reactions is presented below:

| Catalyst Type | Imine Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |

| L-proline | Aryl trifluoromethyl ketimines | Acetone | β-Aryl-β-trifluoromethyl-β-aminoketones | 74-92% researchgate.net |

| Amino acid-based catalysts | Cyclic sulfonyl imines with CF₃ group | Acetone, Acetophenones | Chiral amines | High nih.gov |

| Primary amine catalysts | Cyclic trifluoromethyl ketimines | Aldehydes | Dihydroquinazolinones | High researcher.lifenih.gov |

| β-glucose-derived bifunctional thiourea | CF₃ quinazolinone substrates | β-Ketoacids | Chiral amines | >95:5 er nih.gov |

| Cinchona alkaloid-derived thiourea | α-Imino ester from trifluoromethylpyruvate | 1,3-Diketones | Chiral amines | Good to excellent nih.gov |

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and direct strategy for preparing chiral α-trifluoromethyl amines. nih.govorganic-chemistry.org This method often provides high yields and excellent enantioselectivities. organic-chemistry.org

Various catalytic systems have been developed for this purpose. BINOL-derived boro-phosphate catalysts have been used with catecholborane as the hydride source to reduce α-trifluoromethylated imines, achieving up to 98% yield and 96% ee. organic-chemistry.org Another approach involves the use of Noyori's catalyst for transfer hydrogenations with sodium formate (B1220265) as the reducing agent, which is particularly effective for N-aryl ketimines. nih.gov Chiral phosphoric acids have also been utilized to promote transfer hydrogenations. nih.gov

Furthermore, oxazaborolidine-catalyzed borane (B79455) reductions have been successfully applied to trifluoromethyl-substituted imines. nih.gov The enantioselective organocatalytic reduction of both aryl and alkyl trifluoromethyl ketoimines using trichlorosilane (B8805176) in the presence of a chiral Lewis base has also been reported, with enantioselectivities up to 98%. rsc.org

A summary of enantioselective reduction methods is provided below:

| Catalyst System | Reducing Agent | Imine Type | Yield | Enantiomeric Excess (ee) |

| BINOL-derived boro-phosphate | Catecholborane | α-Trifluoromethylated imines | Up to 98% organic-chemistry.org | Up to 96% organic-chemistry.org |

| Noyori's catalyst | Sodium formate | N-Aryl ketimines | High nih.gov | High nih.gov |

| Chiral phosphoric acid | Not specified | Not specified | Not specified | Not specified nih.gov |

| Oxazaborolidine | Catecholborane | Trifluoromethyl-substituted imines | Excellent nih.gov | Excellent nih.gov |

| Chiral Lewis base | Trichlorosilane | Aryl and alkyl trifluoromethyl ketoimines | >90% rsc.org | Up to 98% rsc.org |

Metal-catalyzed asymmetric transformations represent another important avenue for the synthesis of chiral trifluoromethylated amines. nih.gov These methods often involve the addition of various nucleophiles to trifluoromethyl imines.

Copper(I)-catalyzed hydrocupration/β-alkoxide elimination followed by anti-Markovnikov hydroamination has been developed to provide γ-chiral aliphatic amines with excellent enantioselectivities. acs.orgresearchgate.net Rhodium-catalyzed enantioselective isomerization/reductive amination of allylic diethyl amines is another effective method. acs.orgresearchgate.net

The addition of diorganozinc reagents to aryl CF₃ imines has also been reported as a direct alkylation approach. nih.gov Furthermore, a Cu(I)-BOX catalyzed asymmetric 3-component reaction involving ethynylbenziodoxoles, 2,2,2-trifluorodiazoethane, and various nucleophiles (alcohols and anilines) has been described for the synthesis of chiral trifluoromethylated propargyl ethers and anilines with high enantioselectivity. chemrxiv.org

Chiral Auxiliary-Mediated Syntheses of Trifluoromethylated Amines

The use of chiral auxiliaries is a well-established strategy for the stereoselective synthesis of chiral amines. nih.govcas.cn This approach typically involves the attachment of a chiral auxiliary to the nitrogen atom of an imine, which then directs the stereochemical outcome of a subsequent nucleophilic addition or reduction. nih.gov

A prominent example is the use of N-tert-butylsulfinyl imines, also known as Ellman's sulfinamide. cas.cn The tert-butylsulfinyl group acts as a powerful chiral-directing group and activates the imine for the addition of a wide range of nucleophiles. cas.cn This method has been successfully applied to the synthesis of trifluoromethylated amines with high stereoselectivity. cas.cn The chiral auxiliary can be readily removed under acidic conditions to afford the desired chiral amine. cas.cn

Another approach involves the use of chiral 2-trifluoromethyl-1,3-oxazolidines. researchgate.net These can be activated by a Lewis acid to react with various silylated nucleophiles, providing a stereoselective route to functionalized α-trifluoromethylamines. researchgate.net

The stereospecific isomerization of α-chiral allylic amines, synthesized via a chiral sulfinimine, followed by a diastereoselective reduction, has been used to produce α,γ-chiral γ-trifluoromethylated amines with excellent yields and high diastereo- and enantioselectivities. acs.orgnih.gov

Dynamic Kinetic Resolution Methods for α-Amino Acid Precursors of Trifluoropentanamines

A highly effective method for the preparation of enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid, a direct precursor to (S)-5,5,5-trifluoropentan-2-amine, is through the dynamic kinetic resolution (DKR) of the corresponding racemic amino acid. nih.govmdpi.com This process has been demonstrated to be significantly more practical for larger-scale synthesis compared to methods involving the alkylation of chiral glycine (B1666218) equivalents. nih.gov

The DKR approach involves the use of a chiral tridentate ligand which, in the presence of a nickel(II) salt, selectively complexes with one enantiomer of the racemic amino acid, allowing for the in-situ racemization of the other enantiomer. This enables the theoretical conversion of the entire racemic starting material into a single desired diastereomeric complex.

A notable example is the DKR of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. nih.govacs.org In this procedure, the racemic amino acid hydrochloride is treated with a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, and nickel(II) chloride in the presence of a base like potassium carbonate in methanol. nih.govacs.org The reaction is typically stirred at a moderate temperature, for instance, 50 °C, for a few hours to facilitate the resolution. nih.govacs.org This method has been shown to be robust, scalable, and can be conducted under convenient, not-so-strictly controlled conditions, even in open air. nih.gov

The resulting diastereomerically pure nickel(II) complex can then be disassembled using acidic conditions to yield the desired enantiomerically pure amino acid and allow for the recycling of the chiral ligand. nih.gov For instance, treatment of the complex with hydrochloric acid, followed by ion-exchange chromatography, can isolate the free zwitterionic amino acid. nih.gov This DKR process has been successfully applied to produce (S)-2-amino-5,5,5-trifluoropentanoic acid on a scale exceeding 20 grams. nih.gov

| Reagents and Conditions for DKR of 2-Amino-5,5,5-trifluoropentanoic Acid HCl |

| Racemic Substrate |

| Chiral Ligand |

| Metal Salt |

| Base |

| Solvent |

| Temperature |

| Reaction Time |

| Outcome |

Table 1: Summary of typical conditions for the dynamic kinetic resolution of the precursor to (S)-5,5,5-trifluoropentan-2-amine.

Synthetic Routes to Key Intermediates and Precursors of this compound

The synthesis of this compound and its stereoisomers relies on the availability of several key intermediates and precursors. The primary precursor is often the corresponding α-amino acid, 2-amino-5,5,5-trifluoropentanoic acid, or the ketone, 5,5,5-trifluoropentan-2-one (B2816393).

A common route to racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride involves the hydrolysis of its N-acetyl derivative. nih.govmdpi.comacs.org Commercially available N-acetyl-2-amino-5,5,5-trifluoropentanoic acid can be heated with 6 N aqueous hydrochloric acid to achieve quantitative hydrolysis. nih.govacs.org The resulting racemic amino acid hydrochloride can then be purified by washing with a suitable solvent like acetonitrile. nih.govacs.org

The N-acetylated precursor itself can be synthesized via the alkylation of a chiral nickel(II) complex of a glycine Schiff base. nih.govmdpi.com For this, a complex derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is alkylated with 1,1,1-trifluoro-3-iodopropane. nih.govmdpi.com This reaction is typically carried out in N,N-dimethylformamide (DMF) using sodium hydroxide (B78521) as the base. nih.gov While effective on a small scale, this alkylation can be complicated by the formation of byproducts, including the minor diastereomer, a bis-alkylated complex, and a 4-phenylquinazoline (B11897094) derivative resulting from oxidative cleavage. nih.gov

Another crucial precursor is 5,5,5-trifluoropentan-2-one. This ketone can be synthesized through various methods, including a copper-catalyzed reaction involving cyclopropanols. rsc.org A general procedure for the synthesis of β-trifluoromethyl ketones involves the reaction of a suitable cyclopropanol (B106826) with a trifluoromethyl source in the presence of a copper(I) salt. rsc.org This method provides a pathway to trifluoromethylated ketones from corresponding carboxylic esters via Kulinkovich cyclopropanation to form the cyclopropanol intermediate. rsc.org 5,5,5-Trifluoropentan-2-one is also commercially available, which facilitates its use in synthetic schemes. sigmaaldrich.cn The direct reductive amination of 5,5,5-trifluoropentan-2-one is a straightforward approach to obtaining racemic this compound.

Other potential precursors that open up alternative synthetic avenues include 5-azido-1,1,1-trifluoropentan-2-one, which can be reduced to the corresponding α-trifluoromethylated amine. cfplus.cz Additionally, derivatives such as 1-(2-bromophenyl)-5,5,5-trifluoropentan-2-amine are also noted as synthetic intermediates, suggesting that functionalized analogues can be prepared and potentially de-functionalized to yield the target amine. molport.com

| Precursor/Intermediate | Synthetic Method | Key Reagents |

| Racemic 2-Amino-5,5,5-trifluoropentanoic Acid HCl | Hydrolysis of N-acetyl derivative | N-Acetyl-2-amino-5,5,5-trifluoropentanoic acid, 6N HCl |

| N-Acetyl-2-amino-5,5,5-trifluoropentanoic Acid | Alkylation of a chiral glycine equivalent | Chiral Ni(II) complex, 1,1,1-trifluoro-3-iodopropane, NaOH, DMF |

| 5,5,5-Trifluoropentan-2-one | Copper-catalyzed reaction | Cyclopropanol precursor, Trifluoromethyl source, Copper(I) salt |

| This compound (racemic) | Reductive amination | 5,5,5-Trifluoropentan-2-one, Ammonia (B1221849)/Ammonium salt, Reducing agent |

Table 2: Overview of synthetic routes to key precursors of this compound.

Chemical Transformations and Derivatizations of 5,5,5 Trifluoropentan 2 Amine

Chemical Reactions Involving the Amino Functionality of 5,5,5-Trifluoropentan-2-amine

The primary amino group of this compound and its analogs is a key site for a variety of chemical transformations, including acylation, alkylation, and participation in multicomponent reactions. These reactions are fundamental for creating more complex molecular architectures and for introducing diverse functional groups.

Acylation of the amino group is a common transformation. For instance, (S)-(−)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones react with chloroacetyl chloride to yield the corresponding chloroacetamides. researchgate.netdeepdyve.com These chloroacetamides are versatile intermediates that can be further functionalized. Treatment with sodium azide (B81097) followed by triphenylphosphine (B44618) leads to the formation of triphenyl-λ5-phosphanylideneaminoacetic acid amides. researchgate.netdeepdyve.com

The amino group can also be transformed into other functional groups. For example, reaction with triphosgene (B27547) can convert the amino group into an isocyanate, which is a highly reactive intermediate for further synthesis. chim.it

The reactivity of the amino group is central to the construction of various heterocyclic systems, as will be detailed in the following sections.

Cyclization Reactions Leading to Fluorinated Heterocyclic Compounds

This compound and its derivatives are pivotal starting materials for the synthesis of a wide array of fluorinated heterocyclic compounds. The presence of both an amino group and a ketone functionality (or a precursor) within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

Trifluoromethyl-substituted dihydropyrimidines and their oxidized pyrimidine (B1678525) counterparts are a significant class of heterocycles with known biological activities, including antiviral and antihypertensive properties. thieme-connect.com The Biginelli reaction, a classic multicomponent reaction, and related cyclocondensations are key strategies for their synthesis. organic-chemistry.orgnih.gov

Enantiomerically enriched 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones are versatile reagents for producing chiral 4-trifluoromethyl-substituted 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. thieme-connect.comresearchgate.netnuph.edu.ua The general approach involves the condensation of these β-aminoketones with various reagents.

For example, reaction with isocyanates leads to the formation of intermediate ureas, which then undergo acid-catalyzed cyclization to yield 3,4-dihydropyrimidin-2(1H)-ones. thieme-connect.comchim.it Similarly, treatment with potassium isocyanate or potassium thiocyanate (B1210189) in boiling acetic acid affords dihydropyrimidinones and dihydropyrimidine-2(1H)-thiones, respectively. thieme-connect.com The reaction of (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-one with aryl isothiocyanates produces (S)-(−)-1,4-diaryl-6-methyl-4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thiones. researchgate.netresearchgate.net

Furthermore, the reaction of (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones with α-chlorobenzyl isocyanates results in the formation of (S)-(+)-4-aryl-6-(2-arylethenyl)-4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones. researchgate.netorcid.org

A summary of representative reactions is provided in the table below.

| Starting Material (β-Aminoketone) | Reagent | Product | Reference(s) |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-one | Aryl isothiocyanates | (S)-(−)-1,4-Diaryl-6-methyl-4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thiones | researchgate.netresearchgate.net |

| Chiral β-CF3-β-aminoketones | Isocyanates | 3,4-Dihydropyrimidin-2-(1H)-ones | thieme-connect.com |

| Chiral β-CF3-β-aminoketones | Potassium isocyanate/Potassium thiocyanate | Dihydropyrimidinones/Dihydropyrimidin-2(1H)-thiones | thieme-connect.com |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones | α-Chlorobenzyl isocyanates | (S)-(+)-4-Aryl-6-(2-arylethenyl)-4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones | researchgate.netorcid.org |

Trifluoromethylated 1,3-oxazines and 1,3-thiazines are another class of heterocycles accessible from derivatives of this compound. These compounds are synthesized through cyclization reactions of N-acylated aminoketone precursors.

Specifically, S(−)-4-aryl-4-(N-acylamino)-5,5,5-trifluoropentan-2-ones can be reacted with phosphorus pentachloride (PCl5) to yield S(−)-4-aryl-4-trifluoromethyl-4H-1,3-oxazines. researchgate.netresearchgate.net The use of phosphorus pentasulfide (P2S5) under similar conditions leads to the formation of S(+)-4-aryl-4-trifluoromethyl-4H-1,3-thiazines. researchgate.netresearchgate.net

Additionally, the reaction of chiral β-CF3-β-aminoketones with triphosgene can be controlled to produce either isocyanates or dihydrooxazinones, depending on the reaction conditions. thieme-connect.comresearchgate.net

| Precursor | Reagent | Product | Reference(s) |

| S(−)-4-Aryl-4-(N-acylamino)-5,5,5-trifluoropentan-2-ones | Phosphorus pentachloride (PCl5) | S(−)-4-Aryl-4-trifluoromethyl-4H-1,3-oxazines | researchgate.netresearchgate.net |

| S(−)-4-Aryl-4-(N-acylamino)-5,5,5-trifluoropentan-2-ones | Phosphorus pentasulfide (P2S5) | S(+)-4-Aryl-4-trifluoromethyl-4H-1,3-thiazines | researchgate.netresearchgate.net |

| Chiral β-CF3-β-aminoketones | Triphosgene | Dihydrooxazinones | thieme-connect.comresearchgate.net |

Dihydropyridinone scaffolds are present in numerous biologically active compounds. The reaction of (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones with β-dicarbonyl compounds provides a direct route to trifluoromethyl-substituted dihydropyridinones.

For instance, the condensation of these aminoketones with ethyl acetoacetate (B1235776) or ethyl trifluoroacetoacetate leads to the synthesis of (S)-(+)-6-aryl-3-acetyl(or trifluoroacetyl)-6-trifluoromethyl-5,6-dihydropyridin-2(1H)-ones. researchgate.netresearchgate.net This reaction demonstrates the utility of these fluorinated building blocks in constructing six-membered nitrogen-containing heterocycles.

| Starting Material (β-Aminoketone) | Reagent | Product | Reference(s) |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones | Ethyl acetoacetate | (S)-(+)-6-Aryl-3-acetyl-6-trifluoromethyl-5,6-dihydropyridin-2(1H)-ones | researchgate.netresearchgate.net |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones | Ethyl trifluoroacetoacetate | (S)-(+)-6-Aryl-3-trifluoroacetyl-6-trifluoromethyl-5,6-dihydropyridin-2(1H)-ones | researchgate.netresearchgate.net |

The versatility of this compound derivatives extends to the synthesis of other heterocyclic systems. The intramolecular cyclization of triphenyl-λ5-phosphanylideneaminoacetic acid amides, derived from the corresponding chloroacetamides, can be induced either thermally (in boiling toluene) or by base catalysis (NaOH/MeOH). deepdyve.com This reaction proceeds with the elimination of triphenylphosphine oxide to form (7S)-(−)-7-aryl-5-methyl-7-trifluoromethyl-1,3,6,7-tetrahydro-2H-1,4-diazepin-2-ones, representing a route to seven-membered heterocyclic rings. deepdyve.com

Conjugation and Derivatization for Biologically Active Scaffolds

The primary amine functionality of this compound makes it a suitable candidate for conjugation to larger, biologically active scaffolds. This approach is valuable in drug discovery for modifying the properties of a lead compound.

For example, 1-(5H-chromeno[3,4-d]pyridin-8-yloxy)-5,5,5-trifluoropentan-2-amine has been synthesized as part of a program to develop kinase inhibitors. google.com The synthesis involves the alkylation of a protected aminoacetate with 3,3,3-trifluoropropyl trifluoromethanesulfonate, followed by further transformations and deprotection to yield the final conjugated product. google.com This demonstrates how the trifluoropentan-2-amine moiety can be incorporated into more complex structures to potentially modulate biological activity. google.com The trifluoromethyl group in such structures can enhance lipophilicity and binding to target proteins.

Functional Group Interconversions on the Carbon Skeleton Bearing the Trifluoromethyl Group

The carbon skeleton of this compound and its derivatives, particularly the corresponding β-amino ketones, serves as a versatile scaffold for a variety of functional group interconversions. These transformations are pivotal in the synthesis of complex molecules and heterocyclic systems, leveraging the unique electronic properties conferred by the trifluoromethyl group. Research in this area has largely focused on cyclization reactions to form a range of nitrogen-containing heterocycles.

One of the notable transformations is the intramolecular cyclization of β-keto trifluoromethyl amines to yield trifluoromethylated aziridines. An efficient method for this conversion has been developed using a copper(I) complex as a promoter. This reaction proceeds under mild conditions and exhibits high stereoselectivity, predominantly forming the trans-aziridine product. The process is tolerant of a diverse range of functional groups, making it a straightforward route to these strained, yet synthetically valuable, heterocyclic systems from readily available starting materials. researchgate.netrsc.org

Furthermore, derivatives of this compound, such as β-amino-α-trifluoromethyl alcohols, are valuable precursors for the synthesis of five- and six-membered heterocycles. uzh.chuzh.ch For instance, these amino alcohols can react with phosgene (B1210022) to produce 1,3-oxazolidin-2-ones. uzh.ch Treatment with oxalyl chloride can lead to the formation of morpholine-2,3-diones. uzh.ch These reactions demonstrate the utility of the carbon skeleton in constructing more complex heterocyclic frameworks.

The corresponding β-amino ketones are also key intermediates. For instance, the intramolecular cyclization of cyclic β-amino ketones can be used to assemble fused tricyclic pyrazoles. rsc.org This transformation proceeds through the in situ generation of a β-diazo ketone intermediate via diazotization with tert-butyl nitrite. rsc.org While this specific example involves a cyclic ketone, it highlights the reactivity of the β-amino ketone moiety, which is structurally analogous to the oxidized form of this compound.

The following table summarizes representative functional group interconversions on carbon skeletons analogous to that of this compound, showcasing the formation of various heterocyclic products.

| Starting Material Type | Reagent(s) | Product Type | Reference |

| β-Keto trifluoromethyl amine | Copper(I) complex | Trifluoromethylated aziridine | researchgate.netrsc.org |

| β-Amino-α-trifluoromethyl alcohol | Phosgene | 1,3-Oxazolidin-2-one | uzh.ch |

| β-Amino-α-trifluoromethyl alcohol | Oxalyl chloride | Morpholine-2,3-dione | uzh.ch |

| β-Amino cyclic ketone | tert-Butyl nitrite | Fused tricyclic pyrazole | rsc.org |

These transformations underscore the synthetic potential of the this compound backbone for creating a diverse array of functionalized and heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group often plays a crucial role in activating the molecule towards these cyclization reactions.

Medicinal Chemistry and Pharmacological Relevance of 5,5,5 Trifluoropentan 2 Amine Derivatives

Impact of the Trifluoromethyl Group on Drug Discovery Principles

The introduction of a trifluoromethyl group, as seen in derivatives of 5,5,5-Trifluoropentan-2-amine, imparts significant changes to a molecule's properties, influencing its behavior in biological systems. These modifications are critical in the optimization of lead compounds during the drug discovery process.

Influence on pKa and Amine Basicity in Drug Design

The strong electron-withdrawing nature of the trifluoromethyl group exerts a potent inductive effect that significantly reduces the basicity of nearby amine functionalities. This lowering of the pKa of the amine is a crucial consideration in drug design as it governs the ionization state of the molecule at physiological pH. nih.govcore.ac.uk A lower pKa means the amine will be less protonated, which can have a cascade of effects on a drug's properties, including its solubility, permeability across biological membranes, and its ability to interact with target proteins. nih.govcore.ac.uk For instance, reducing the basicity of an amine can prevent unwanted interactions with targets like the hERG channel, which is associated with cardiac toxicity. The ability to fine-tune the pKa by introducing a trifluoromethyl group allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Bioisosteric Replacements and Pharmacokinetic Modulation

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl or isopropyl group. While sterically larger than a methyl group, the trifluoromethyl group can sometimes occupy similar binding pockets in proteins. ekb.eg More importantly, its unique electronic properties can lead to enhanced binding interactions. The replacement of a metabolically susceptible methyl group with a robust trifluoromethyl group can block metabolic pathways, particularly oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug. ekb.eg This enhanced stability, coupled with the increased lipophilicity often conferred by the CF3 group, can significantly improve a drug's pharmacokinetic profile, leading to better bioavailability and therapeutic efficacy. ekb.eg

Biological Activities and Therapeutic Potential of Derived Compounds

Derivatives of trifluoromethylated amines, including those conceptually derived from this compound, have been explored for a wide range of therapeutic applications. The unique properties of the trifluoromethyl group contribute to the potent and diverse biological activities observed in these compounds.

Antimicrobial and Antifungal Activities

The trifluoromethyl group is a common feature in potent antimicrobial and antifungal agents. Pyrimidine (B1678525) derivatives, which can be synthesized from trifluoromethylated amine precursors, have shown significant activity against various fungal and bacterial pathogens. For example, novel trifluoromethyl pyrimidine derivatives containing an amide moiety have demonstrated good in vitro antifungal activities against a range of plant pathogenic fungi. frontiersin.org Similarly, ferulic acid derivatives incorporating a trifluoromethyl pyrimidine skeleton have exhibited notable antifungal and antibacterial properties. nih.gov One such compound, 6f , showed superior antifungal activity against Phomopsis sp. with an EC50 value of 12.64 μg/mL, outperforming the commercial fungicides pyrimethanil (B132214) and hymexazol. nih.gov Another compound, 6p , displayed strong antibacterial activity against Xanthomonas axonopodis pv. citri with an inhibition ratio of 85.76% at 100 μg/mL. nih.gov

| Compound | Target Organism | Activity | Reference |

| 6f (ferulic acid derivative) | Phomopsis sp. | EC50 = 12.64 µg/mL | nih.gov |

| 6p (ferulic acid derivative) | Xanthomonas axonopodis pv. citri | 85.76% inhibition at 100 µg/mL | nih.gov |

| Dihydropyrimidinone 18 | Urease | IC50 = 3.70 ± 0.5 µM | ekb.eg |

| Dihydropyrimidinone 19 | Urease | IC50 = 4.95 ± 0.7 µM | ekb.eg |

Furthermore, dihydropyrimidinone derivatives with trifluoromethylphenyl substitutions have been identified as potent urease inhibitors, which is a key target for combating infections by organisms like Helicobacter pylori. ekb.eg

Antiviral Applications, Including Anti-HIV Agents

The development of antiviral agents has significantly benefited from the incorporation of trifluoromethyl groups. Dihydropyrimidine derivatives containing a C-4 trifluoromethyl substituent have shown promising anti-HIV activity. nih.gov For instance, certain pyrimido[1,2-c] frontiersin.orgbyu.edubenzothiazin-6-imines, which are structurally related to dihydropyrimidines, have exhibited potent anti-HIV activity. kyoto-u.ac.jp The introduction of methyl groups on the pyrimidine ring of these compounds led to a 1.5- to 2-fold increase in inhibitory potency, with EC50 values as low as 0.24 μM. kyoto-u.ac.jp

In the realm of other viral diseases, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potential against a range of viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola. byu.edu One of the most active compounds, a 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue, exhibited an EC50 value of 0.52 μM against cancer cell lines, indicating its potential for further development as a therapeutic agent. byu.edu Additionally, novel 4'-trifluoromethylated 5'-deoxycarbocyclic nucleoside phosphonic acids have been synthesized and tested for their anti-HIV activity. The adenine (B156593) analog 22 showed significant anti-HIV activity with an EC50 of 8.3 μM. nih.gov

| Compound/Derivative Class | Virus | Activity (EC50) | Reference |

| Pyrimido[1,2-c] frontiersin.orgbyu.edubenzothiazin-6-imine derivative 35d | HIV-1 | 0.24 µM | kyoto-u.ac.jp |

| 3,6-disubstituted pyrazolo[1,5-a]pyrimidine | HBV, MERS-CoV, Zika, Ebola | Promising activity | byu.edu |

| Adenine analog 22 | HIV | 8.3 µM | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of trifluoromethyl-containing amines have been investigated for their potential as anti-inflammatory and analgesic agents. Pyrimidine derivatives synthesized from precursors like (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-one have been evaluated for these properties. researchgate.net Several studies have reported the anti-inflammatory and analgesic activities of various pyrimidine and dihydropyrimidinone derivatives. researchgate.netijpcbs.com

For example, a series of 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines were synthesized and tested for their analgesic and anti-inflammatory activities. ijpcbs.com Compounds 1a and 1j from this series showed excellent anti-inflammatory activity, while compounds 1c and 1f exhibited good analgesic activity. ijpcbs.com In another study, some thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for analgesic activity, with compounds 2d , 2k , and 2h showing good results. ipinnovative.com

| Compound | Activity | Details | Reference |

| 1a (pyrimidine derivative) | Anti-inflammatory | Excellent activity | ijpcbs.com |

| 1j (pyrimidine derivative) | Anti-inflammatory | Excellent activity | ijpcbs.com |

| 1c (pyrimidine derivative) | Analgesic | Good activity | ijpcbs.com |

| 1f (pyrimidine derivative) | Analgesic | Good activity | ijpcbs.com |

| 2d (thieno[2,3-d]pyrimidin-4(3H)-one) | Analgesic | Good activity | ipinnovative.com |

| 2k (thieno[2,3-d]pyrimidin-4(3H)-one) | Analgesic | Good activity | ipinnovative.com |

| 2h (thieno[2,3-d]pyrimidin-4(3H)-one) | Analgesic | Good activity | ipinnovative.com |

The anti-inflammatory mechanism of some pyrimidine-based compounds is associated with the inhibition of cyclooxygenase (COX) enzymes. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing the COX-2 activity with IC50 values as low as 0.04 μmol. nih.gov

Anticancer and Antiproliferative Investigations

Derivatives of this compound have been investigated for their potential as anticancer and antiproliferative agents. The trifluoromethyl group is a key structural feature in many anticancer drugs, contributing to increased efficacy. nih.gov

Research has shown that pyrimidine derivatives, which can be synthesized from 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones, exhibit significant antiproliferative properties. researchgate.net These compounds are valuable in the treatment of proliferative disorders like cancer. researchgate.netgoogle.com For instance, certain 2,6,9-substituted purine (B94841) derivatives synthesized using 3-Amino-1,1,1-trifluoropentan-2-ol, a related trifluorinated amine, have demonstrated antiproliferative effects. google.com

The mechanism behind the anticancer activity of these fluorinated compounds often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival. nih.gov For example, some Mannich base metal complexes, which can be derived from amines, show potent anti-cancer activities. researchgate.net The introduction of fluorine can enhance the ability of these compounds to penetrate hydrophobic pockets in proteins, a desirable trait for many anticancer agents. nih.gov

A study on various synthesized compounds for their anti-proliferative potential against Hep-2C cells identified a compound, SF8, with a significant IC50 value of 11.9 ± 1.04 µM at 72 hours, comparable to the standard drug cisplatin. researchgate.net

Table 1: Anticancer and Antiproliferative Activity of Selected this compound Derivatives and Related Compounds

| Compound Type | Activity | Key Findings | Citations |

|---|---|---|---|

| Pyrimidine Derivatives | Antiproliferative | Synthesized from 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones; useful in treating proliferative disorders. | researchgate.net |

| 2,6,9-Substituted Purine Derivatives | Antiproliferative | Derived from 3-Amino-1,1,1-trifluoropentan-2-ol; show antiproliferative properties against cancer. | google.com |

| SF8 | Anti-proliferative | IC50 value of 11.9 ± 1.04 µM against Hep-2C cells at 72 hours. | researchgate.net |

Modulation of Cardiovascular Systems and Related Disorders

The application of this compound derivatives extends to the cardiovascular system. For instance, fluorinated heterocyclic sulfonamides have been developed as inhibitors of β-amyloid production, a key pathological hallmark in Alzheimer's disease, but these compounds also have potential applications for cardiovascular disorders. google.com

Furthermore, pyrimidine derivatives, which can be synthesized from trifluorinated amines, have been reported to act as antihypertensive agents. researchgate.net Some benzylamine (B48309) or benzyl (B1604629) alcohol derivatives have shown inhibitory effects on voltage-gated sodium ion channel subtype Nav1.8, which could be relevant for treating arrhythmia. google.com Specifically, certain compounds demonstrated weaker inhibitory effects on the Nav1.5 channel compared to the clinical phase II drug VX-150, suggesting a potentially better safety profile regarding cardiac side effects. google.com

Enzyme Inhibition Studies (e.g., Proteases, Acetylcholinesterase, Phosphodiesterases)

Derivatives of this compound and other fluorinated amines have been extensively studied as enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the interaction with enzyme active sites.

Protease Inhibition: The development of protease inhibitors is a significant area of research. While direct studies on this compound derivatives as protease inhibitors are not extensively detailed in the provided results, the general class of trifluoromethyl ketones, which can be formed from such amines, are known transition-state mimics for serine hydrolases, including proteases. psu.edu

Acetylcholinesterase (AChE) Inhibition: Chimeras of tacrine (B349632) and m-(N,N,N-Trimethylammonio)trifluoroacetophenone have been designed as potent, reversible inhibitors of acetylcholinesterase, with inhibitory potencies in the low nanomolar range. psu.edu The trifluoroacetyl group in these inhibitors dramatically enhances activity. psu.edu

Phosphodiesterase (PDE) Inhibition: Pyrimidine derivatives have been identified as selective type 4 phosphodiesterase inhibitors. researchgate.net The synthesis of such derivatives can involve precursors like 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones. researchgate.net

Monoamine Oxidase (MAO) Inhibition: A study on fluorine-substituted benzylamines and 2-phenylethylamines as substrates and inactivators of monoamine oxidase B (MAO-B) found that while all tested compounds were substrates, none of the benzylamines acted as inactivators. nih.gov However, some of the phenethylamines did show inactivating properties, suggesting that stronger electron-withdrawing character might be needed to stabilize the enzyme adduct. nih.gov

Table 2: Enzyme Inhibition by Fluorinated Amine Derivatives

| Enzyme | Inhibitor Type | Key Findings | Citations |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Tacrine-trifluoroacetophenone chimeras | Low nanomolar inhibitory potency; trifluoroacetyl group significantly enhances activity. | psu.edu |

| Phosphodiesterase 4 (PDE4) | Pyrimidine derivatives | Identified as selective inhibitors. | researchgate.net |

| Monoamine Oxidase B (MAO-B) | Fluorine-substituted phenethylamines | Some derivatives act as inactivators. | nih.gov |

Acid-Sensing Ion Channel (ASIC1a) Antagonism

Acid-sensing ion channels (ASICs) are neuronal receptors that are activated by a drop in extracellular pH, a condition associated with various pathological states like ischemic stroke and neurodegenerative diseases. nih.govresearchgate.net The ASIC1a subtype, in particular, has been identified as a crucial player in neuronal death following acidosis. researchgate.net

Derivatives containing the trifluoromethyl group have been designed as potent antagonists of ASIC1a. For example, a novel 2-oxo-2H-chromene-3-carboxamidine derivative was designed to target the pH sensor of ASIC1a and was found to inhibit its currents with an apparent IC50 of 27 nM. researchgate.net Pharmacological blockade of ASIC1a has been shown to reduce neuronal death and has been explored as a therapeutic strategy for conditions like Huntington's disease. researchgate.netnih.gov Blocking ASIC1a expression has been demonstrated to enhance the activity of the ubiquitin-proteasome system, leading to a decrease in the aggregation of pathogenic proteins. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Fluorinated Amines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at fine-tuning their biological activity and physicochemical properties. chemrxiv.org Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how these modifications translate into therapeutic benefits.

Structure-Activity Relationship (SAR):

SAR studies on fluorinated amines have revealed important insights. For instance, in a series of inhibitors for dipeptidyl peptidase IV (DPP-IV), replacing a β-hydrogen atom with fluorine in a 2-cyano-pyrrolidine core resulted in a three-fold increase in inhibitory potency due to the favorable conformation of the fluorinated analog. chemrxiv.org In another example, SAR studies on inhibitors of monoamine oxidase B showed that while fluorine substitution on benzylamines did not lead to inactivation, some fluorinated phenethylamines were effective inactivators, suggesting that the position and electronic environment of the fluorine atom are critical for activity. nih.gov

Structure-Property Relationship (SPR):

The introduction of fluorine can significantly alter a molecule's properties. The high electronegativity of fluorine can increase the acidity of a molecule due to inductive effects. nih.gov It can also modulate lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADMET) properties. soton.ac.uk For example, fluorination can either increase or decrease lipophilicity depending on the specific structural context. researchgate.net Studies on N-acylsulfonamides and their bioisosteres have shown that these modifications can be used to modulate physicochemical properties like lipophilicity and solubility. cardiff.ac.uk

The trifluoromethyl group, a common feature in derivatives of this compound, is known to enhance metabolic stability and binding affinity. researchgate.net The chemical stability of fluoromethylamines can be improved by converting the amine to an amide, which reduces the electron density on the nitrogen. acs.org

Table 3: Impact of Fluorination on Physicochemical Properties and Biological Activity

| Modification | Effect on Properties | Example | Citations |

|---|---|---|---|

| β-Fluorination of cyclic amines | Restricts conformation, modulates pKa | 3-fold increase in DPP-IV inhibition | chemrxiv.org |

| Fluorine substitution on phenethylamines | Can lead to enzyme inactivation | MAO-B inactivators | nih.gov |

| Incorporation of trifluoromethyl group | Increases acidity, can modulate lipophilicity | Enhanced metabolic stability and binding affinity | researchgate.netnih.gov |

| Conversion of amine to amide | Improves chemical stability | Masking of fluoromethylamine instability | acs.org |

Advanced Characterization and Computational Studies on 5,5,5 Trifluoropentan 2 Amine Systems

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Stereochemical Outcomes

Spectroscopic methods are indispensable for the detailed analysis of chemical reactions and the unambiguous determination of molecular structures, including the spatial arrangement of atoms (stereochemistry). For fluorinated compounds like derivatives of 5,5,5-Trifluoropentan-2-amine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful. core.ac.ukbath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemical Assignment

NMR spectroscopy is a primary tool for elucidating the structure of organic compounds in solution. For systems derived from this compound, both ¹H and ¹⁹F NMR are crucial.

Mechanistic Insights: The progress of reactions involving this compound can be monitored by acquiring NMR spectra at different time points. For instance, in the formation of an imine from the amine and an aldehyde, the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum would indicate reaction progression. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of nearby protons, providing valuable data on the electronic environment throughout a transformation. core.ac.uk

Stereochemical Assignment: The determination of stereochemistry is critical, as different stereoisomers of a drug can have vastly different biological activities. In derivatives of this compound, which is chiral, NMR plays a key role. Through-space H-F spin-spin couplings, observable in ¹H NMR, can provide definitive information about the conformation and relative stereochemistry of the molecule. nih.gov These couplings, which occur when a proton and a fluorine atom are close in space but not necessarily connected by a few bonds, can be identified using advanced 2D NMR experiments like ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY). nih.gov For example, the observation of a through-space coupling between the CF3 group and specific protons on an adjacent ring system can confirm a particular spatial arrangement. nih.gov

In a study on trifluoroacetamide (B147638) derivatives, ¹H–¹⁹F HOESY experiments were successfully used to distinguish through-space couplings from through-bond couplings, allowing for the elucidation of the preferred amide bond conformation (E vs. Z). nih.gov This approach is directly applicable to N-acylated derivatives of this compound for assigning their stereochemistry.

A representative ¹H NMR data for a derivative, tert-butyl (R)-(1-(naphthalen-1-yl)-5,5,5-trifluoropentan-2-yl)carbamate, showcases the complexity and richness of information available. rsc.org

Interactive Data Table: Representative ¹H NMR Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Aromatic H | 8.01 | d | 8.2 |

| Aromatic H | 7.88 | d | 7.9 |

| Aromatic H | 7.49 | t | 7.6 |

| Other protons | (not specified) | m | (not specified) |

Mass Spectrometry in Elucidating Transformation Products and Purity

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the identity of reaction products, assessing their purity, and identifying byproducts or intermediates.

Product Elucidation: High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For a product derived from a reaction with this compound, HRMS can confirm the successful incorporation of the trifluoropentylamino moiety into the target structure. For example, the cyclocondensation of (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones with other reagents to form complex heterocyclic products can be verified by confirming the exact mass of the resulting molecule. researchgate.net

Purity Assessment: MS is routinely used in conjunction with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate components of a reaction mixture before detection. This allows for the assessment of the purity of the desired product and the identification of any impurities. This is a critical step in chemical synthesis to ensure that the characterized material is indeed the intended compound. rsc.org

X-ray Crystallography in Defining Molecular Structure and Stereochemical Outcomes

While NMR provides structural information in solution, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of a compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision.

Absolute Structure and Stereochemistry: For chiral molecules derived from this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry. researchgate.net For instance, in a study involving the synthesis of chiral 1,4-diaryl-6-methyl-4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thiones from an enantiomerically pure precursor related to this compound, X-ray analysis of the final product would unequivocally confirm the retention or inversion of stereochemistry at the chiral center. researchgate.net Similarly, the crystal structure of a synthesized benzopyridooxazine derivative confirmed the substitution pattern, which was crucial for understanding the reaction's regioselectivity. core.ac.uk

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, providing insights into intramolecular interactions, such as hydrogen bonds, and the spatial relationship between the trifluoromethyl group and other functional groups. rsc.orgresearchgate.net This information is invaluable for understanding structure-activity relationships and for validating the results of computational modeling.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties and interactions that can be difficult to probe in the lab. acs.org These methods are particularly useful in drug discovery for predicting how a ligand might interact with its biological target. soton.ac.uknih.gov

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). nih.govlongdom.org

Binding Mode Prediction: Docking simulations place the ligand into the active site of a target protein in various possible conformations and score them based on their predicted binding affinity. longdom.org This helps to generate hypotheses about how the ligand might bind. For inhibitors designed using the this compound scaffold, docking can reveal key interactions, such as hydrogen bonds from the amine group or favorable contacts involving the trifluoromethyl group, with amino acid residues in the receptor's binding pocket. nih.govresearchgate.net For example, a study on quinazoline (B50416) derivatives used docking to determine the conformation of inhibitors within the active site of the HER2 kinase. nih.gov

Guiding Drug Design: The insights from docking studies can guide the rational design of more potent and selective inhibitors. psu.edu If a simulation suggests that a particular part of the molecule is in a sterically crowded region of the binding site, chemists can modify the structure to improve the fit. Conversely, if an opportunity for a new favorable interaction (like a hydrogen bond) is identified, the molecule can be altered to take advantage of it. The trifluoromethyl group is particularly interesting in this context, as it can participate in non-classical interactions that stabilize the ligand-receptor complex. acs.org

Interactive Data Table: Key Interactions in Molecular Docking

| Interaction Type | Ligand Group | Receptor Residue (Example) | Potential Effect |

| Hydrogen Bond | Amine (-NH2) | Aspartic Acid, Glutamic Acid | Strong binding affinity |

| Hydrophobic Interaction | Alkyl chain | Leucine, Valine, Isoleucine | Increased binding |

| Dipole-Dipole | Trifluoromethyl (-CF3) | Serine, Threonine | Stabilization of complex |

| Ion-Dipole | Trifluoromethyl (-CF3) | Arginine, Lysine | Enhanced binding affinity |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgfrontiersin.org

Predicting Biological Activity: A QSAR model is built by analyzing a dataset of compounds with known activities. researchgate.net The model identifies molecular descriptors (numerical representations of chemical properties like size, shape, and electronic features) that correlate with activity. nih.gov Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds. neovarsity.org For a series of compounds based on the this compound scaffold, a QSAR model could predict their inhibitory potency against a specific enzyme, helping to prioritize which new derivatives to synthesize.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Self-Organizing Molecular Field Analysis (SOMFA), go a step further by considering the 3D properties of the molecules. nih.gov These models generate contour maps that show where steric bulk or specific electrostatic properties (positive or negative charge) are likely to increase or decrease biological activity. For instance, a 3D-QSAR study on quinazoline derivatives revealed that the shape of the molecule was more critical for its inhibitory activity than its electrostatic properties. nih.gov Such a model for this compound derivatives could highlight regions around the molecular scaffold where adding bulky groups would be beneficial or detrimental to activity, providing a visual guide for optimization.

Prediction of Pharmacokinetic Parameters (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is a critical step in the early stages of drug discovery and development. For this compound, computational models can provide valuable insights into its potential pharmacokinetic profile. These predictions are based on its structural features, particularly the presence of a trifluoromethyl group and a primary amine, which significantly influence its physicochemical properties.

The introduction of fluorine into organic molecules is known to modulate a range of ADMET properties. nih.gov Generally, fluorination can alter lipophilicity, metabolic stability, and pKa, all of which are key determinants of a compound's pharmacokinetic behavior. core.ac.uk For this compound, the strong electron-withdrawing nature of the trifluoromethyl group is expected to lower the basicity of the amine, which can in turn affect its absorption and distribution characteristics. core.ac.uk

A summary of predicted ADMET parameters for this compound, based on computational models and data from structurally related fluorinated compounds, is presented in the table below. It is important to note that these are in silico predictions and experimental verification is required for confirmation.

Table 1: Predicted ADMET Parameters for this compound

| Parameter | Predicted Value/Characteristic | Rationale/Comment |

| Absorption | ||

| Oral Bioavailability | Moderate | The balance of lipophilicity and the lowered pKa of the amine may lead to reasonable oral absorption. |

| Caco-2 Permeability | Moderate to High | Compounds with good absorption are often found in a logP range of -1 to +5.9 and a polar surface area (PSA) < 132 Ų. soton.ac.uk |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | The presence of the CF3 group can increase lipophilicity, potentially facilitating BBB penetration, though the primary amine may limit this. |

| Plasma Protein Binding | Moderate | Lipophilicity is a key factor in plasma protein binding; the predicted logP suggests moderate binding. |

| Metabolism | ||

| Metabolic Stability | Potentially Enhanced | The C-F bond is highly stable, and the CF3 group can block potential sites of metabolism, leading to increased metabolic stability compared to its non-fluorinated analog. |

| Major Metabolites | N-acetylation, Glucuronidation | The primary amine is a likely site for phase II metabolic reactions. |

| Excretion | ||

| Route of Excretion | Primarily Renal | As a relatively small and polar molecule (once protonated), renal clearance is the expected major route of excretion. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Small, non-lipophilic amines generally have a lower risk of hERG inhibition. |

| Mutagenicity (Ames Test) | Negative | No structural alerts for mutagenicity are apparent. |

Conformational Analysis and Stereochemical Control Simulations

The three-dimensional conformation of this compound is crucial for its interaction with biological targets and for understanding its reactivity. Computational conformational analysis reveals the preferred spatial arrangements of the atoms in the molecule. The flexible alkyl chain allows for several rotamers, with the relative energies of these conformers being influenced by steric and electronic effects.

The gauche effect, often observed in fluorinated alkanes, may play a role in the conformational preference of the C2-C3 bond. Furthermore, intramolecular hydrogen bonding between the amine group and the fluorine atoms of the trifluoromethyl group, although likely weak, could influence the conformational landscape. The analysis of different conformations is essential, as some may exhibit unfavorable clustering of partial charges from the fluorine atoms, while others may have a counteraction of C-F bond dipole moments, resulting in a polarity similar to a corresponding monofluorinated analogue. soton.ac.uk

Stereochemical control is a significant consideration in the synthesis and reactions of chiral molecules like this compound. The steric hindrance and electronic effects of the trifluoromethyl group can direct the approach of reagents, leading to diastereoselective or enantioselective transformations. For instance, in reactions involving the chiral center at C2, the bulky and electron-withdrawing CF3 group can influence the stereochemical outcome of reactions at adjacent positions. core.ac.uk Simulations of reactions, such as the addition of nucleophiles to a ketone precursor of this compound, can predict the favored diastereomer based on the facial selectivity dictated by the trifluoromethyl group.

Table 2: Key Conformational and Stereochemical Considerations

| Aspect | Description | Computational Insights |

| Rotational Isomers | Different conformations arising from rotation around the C-C single bonds of the pentyl chain. | Energy calculations can identify the lowest energy (most stable) conformers, considering torsional strain and non-bonded interactions. |

| Gauche Effect | Potential preference for a gauche arrangement of the fluorine atoms and the amino group around the C2-C3 bond. | Quantum mechanical calculations can quantify the energetic preference for gauche versus anti conformers. |

| Intramolecular Interactions | Possible weak hydrogen bonding between the NH2 protons and the fluorine atoms. | Analysis of bond lengths and angles in optimized geometries can suggest the presence and strength of such interactions. |

| Diastereoselectivity in Synthesis | The influence of the existing stereocenter and the CF3 group on the creation of new stereocenters. | Modeling of transition states for reactions at adjacent carbons can predict the diastereomeric ratio of the products. researchgate.net |

| Enantioselectivity | The use of chiral catalysts or reagents to favor the formation of one enantiomer of this compound. | Docking studies and transition state modeling can help in the design of catalysts that provide high enantiomeric excess. |

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For this compound, such calculations can predict its reactivity in various chemical transformations.

One common reaction of primary amines is nucleophilic substitution. For example, in an SN2 reaction where the amine acts as a nucleophile, the reaction pathway would involve the approach of the amine to an electrophilic center, leading to a pentacoordinate transition state. The energy barrier for this reaction can be calculated, providing an estimate of the reaction rate. The presence of the trifluoromethyl group can influence the nucleophilicity of the amine; its electron-withdrawing nature may decrease the amine's reactivity compared to a non-fluorinated analogue.

Another important class of reactions involves the formation of amides or sulfonamides, which are common in medicinal chemistry. The reaction of this compound with an acyl chloride or a sulfonyl chloride would proceed through a tetrahedral intermediate. Transition state calculations for the formation and breakdown of this intermediate can reveal the rate-determining step of the reaction.

Furthermore, reactions involving the trifluoromethyl group itself, although generally less common due to the strength of the C-F bonds, can be explored computationally. For instance, radical reactions involving the trifluoromethyl group can be modeled to understand their feasibility and potential products. soton.ac.uk The mechanism of such reactions is often proposed to proceed via a chain mechanism involving trifluoromethyl radicals. psu.edu

Table 3: Examples of Calculated Reaction Pathways for this compound

| Reaction Type | Proposed Pathway | Key Features of the Transition State |

| N-Alkylation (SN2) | Amine attacks an alkyl halide, passing through a trigonal bipyramidal transition state. | The N-C bond is partially formed, and the C-leaving group bond is partially broken. The energy is influenced by the steric bulk around the reaction centers. |

| Amide Formation | Nucleophilic addition of the amine to a carbonyl group, forming a tetrahedral intermediate, followed by elimination of a leaving group. | The transition state for the formation of the tetrahedral intermediate is often the rate-limiting step. Its geometry and energy can be calculated. |

| Sulfonamide Formation | Similar to amide formation, with the amine attacking a sulfonyl chloride. | The transition state involves the formation of a N-S bond and breaking of the S-Cl bond. |

| Reductive Amination (Synthesis) | The precursor ketone, 5,5,5-trifluoropentan-2-one (B2816393), reacts with ammonia (B1221849) to form an imine, which is then reduced. | Transition state calculations can be performed for both the imine formation and the subsequent reduction step to understand stereoselectivity. |

Future Directions and Emerging Research Avenues for 5,5,5 Trifluoropentan 2 Amine

Development of Novel and Highly Efficient Catalytic Systems for Asymmetric Synthesis

The synthesis of enantiomerically pure chiral amines is a critical challenge in pharmaceutical development. For 5,5,5-Trifluoropentan-2-amine, future research will focus on pioneering novel catalytic systems that offer high efficiency, selectivity, and sustainability. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for producing α-trifluoromethyl amines. nih.gov

Key research avenues include:

Transition-Metal Catalysis : Systems utilizing metals like palladium, rhodium, and iridium are being explored. For instance, palladium-catalyzed asymmetric hydrogenation of trifluoromethyl imines has shown high enantioselectivity. nih.gov Future work could adapt these methods for the specific synthesis of this compound, optimizing ligands and reaction conditions to maximize yield and enantiomeric excess.

Organocatalysis : Chiral organic catalysts, such as cinchona alkaloids, present a metal-free alternative for the asymmetric synthesis of trifluoromethylated amines. nih.gov An unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines using a new chiral organic catalyst has been developed, providing access to both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov This approach is attractive due to its operational simplicity and lower toxicity.

Biocatalysis : The use of engineered enzymes, or biocatalysts, is a rapidly growing field. mdpi.com Variants of enzymes like cytochrome c552 have been engineered to catalyze asymmetric N-H carbene insertion reactions, affording enantioenriched α-trifluoromethyl amines with high yields and selectivity. acs.org Similarly, engineered transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines and could be tailored for the production of this compound. mdpi.comresearchgate.netresearchgate.net

| Catalytic System | General Approach | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Rh) | Asymmetric hydrogenation or alkylation of trifluoromethyl imines. | High turnover numbers, well-established methodologies. | nih.govnih.gov |

| Organocatalysis (e.g., Cinchona Alkaloids) | Asymmetric isomerization of imines via proton transfer. | Metal-free, lower toxicity, operational simplicity. | nih.gov |

| Biocatalysis (e.g., Engineered Enzymes) | Enantioselective N-H bond insertion or transamination. | High stereoselectivity, mild reaction conditions, sustainable. | mdpi.comacs.org |

Exploration of Undiscovered Biological Targets and Expanded Therapeutic Applications

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity. tandfonline.com The trifluoromethyl group in this compound can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. nih.govresearchgate.net These properties make its scaffold a promising starting point for developing new drugs across various therapeutic areas.

Future research will likely focus on:

Neurological Disorders : The ability of fluorinated groups to enhance blood-brain barrier permeability is well-documented. nih.gov This makes derivatives of this compound attractive candidates for targeting central nervous system (CNS) disorders.

Oncology : Fluorination is a widely used strategy in the development of anticancer drugs to improve metabolic stability and efficacy. researchgate.net The this compound scaffold could be incorporated into molecules designed to inhibit specific kinases or other proteins implicated in cancer progression.

Infectious Diseases : The structural motif could be used to develop novel antimicrobial or antiviral agents. The trifluoromethyl group can serve as a proteolysis-resistant surrogate for an amide, a feature that could be exploited in peptide-based drug design. duke.edu

Inflammatory Diseases : Many anti-inflammatory drugs contain fluorine. alfa-chemistry.com Derivatives could be synthesized and screened for activity against targets involved in inflammatory pathways.

Rational Design of Next-Generation Fluorinated Pharmacophores Based on this compound Scaffold

Rational drug design involves creating new molecules with a specific biological purpose. nih.goveurekaselect.com The this compound scaffold provides a versatile platform for designing next-generation pharmacophores—the essential molecular features responsible for a drug's biological activity. researchgate.net The unique stereoelectronic properties of fluorine can be leveraged to fine-tune a molecule's interaction with its target protein. chemistryviews.org

Key strategies in this area will include:

Structure-Based Design : Using high-resolution structural data of target proteins, new molecules incorporating the this compound moiety can be designed to optimize binding interactions. Fluorine can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. acs.org

Bioisosteric Replacement : The trifluoromethyl group can act as a bioisostere for other chemical groups, like a methyl group or even a carbonyl group mimetic. researchgate.net This allows medicinal chemists to systematically modify existing drug molecules to improve their properties.

Conformational Control : The presence of fluorine can have a substantial effect on the conformation of a molecule. acs.org By strategically placing the this compound scaffold, researchers can lock a drug candidate into its most active conformation, thereby increasing its potency and selectivity.

Sustainable and Scalable Synthesis Methodologies for Industrial Applications

For any promising pharmaceutical building block to be viable, its synthesis must be sustainable and scalable for industrial production. nih.gov Future research on this compound will prioritize the development of green and efficient manufacturing processes.

Emerging approaches include:

Continuous Flow Chemistry : Shifting from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better process control, and higher throughput. chemistryviews.org Flow chemistry allows for reactions to be performed under conditions that are often inaccessible in batch, leading to more efficient routes to fluorinated compounds. chemistryviews.org

Mechanochemistry : Solvent-free mechanochemical methods, such as manual or ball-mill grinding, represent a green alternative for synthesizing fluorinated imine intermediates, reducing waste and reaction times. mdpi.com

Biocatalytic Processes : As mentioned, enzymes offer a highly sustainable route to chiral amines. researchgate.net Developing robust, immobilized enzymes for use in industrial bioreactors can significantly reduce costs and environmental impact by allowing for enzyme recovery and reuse. nih.gov

Photoredox Catalysis : Light-driven synthesis using photoredox catalysis has emerged as a powerful and sustainable tool for constructing complex fluorinated molecules under mild conditions. nottingham.ac.ukrsc.org

| Methodology | Description | Key Sustainability Advantage | References |

|---|---|---|---|

| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor. | Enhanced safety, efficiency, and scalability. | chemistryviews.org |

| Mechanochemistry | Reactions are induced by mechanical force (grinding). | Solvent-free, reduced waste, rapid reaction times. | mdpi.com |

| Industrial Biocatalysis | Use of immobilized enzymes in large-scale reactors. | High selectivity, mild conditions, reduced use of hazardous reagents. | researchgate.netnih.gov |

| Photoredox Catalysis | Uses visible light to drive chemical reactions. | Energy-efficient, enables novel transformations under mild conditions. | nottingham.ac.ukrsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govresearchgate.net These computational tools can accelerate the development of new drugs based on the this compound scaffold.

Future applications will involve:

Predictive Modeling : ML algorithms can be trained on large datasets to predict the biological activity and physicochemical properties of novel derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules that incorporate the this compound scaffold and are optimized for binding to a specific biological target. Structure-aware deep learning approaches are particularly promising for 3D compound design. nih.gov

Synthesis Optimization : ML, particularly Bayesian optimization, can be used to rapidly identify the optimal conditions for complex chemical reactions, such as the asymmetric synthesis of this compound. nih.gov This reduces the time and resources spent on experimental optimization.

Retrosynthesis Planning : AI-powered tools can propose novel and efficient synthetic routes for complex target molecules, aiding chemists in the lab. researchgate.net

The integration of AI and ML promises to significantly shorten the timeline from initial concept to a viable drug candidate, making the exploration of the chemical space around this compound more efficient and data-driven.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 5,5,5-Trifluoropentan-2-amine, and how are they determined experimentally?

- Answer : The compound is characterized by its molecular formula C₅H₁₀F₃N (molecular weight ~147.13 g/mol) and CAS RN 1997265-36-7 . Key properties include melting point, solubility in organic solvents (e.g., THF), and stability under ambient conditions. Structural confirmation involves:

-

NMR spectroscopy : and NMR to identify fluorine environments and amine protons.

-

Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

-

Chromatography : HPLC or GC for purity assessment.

Property Method Typical Value/Observation Molecular weight MS 147.13 g/mol Solubility in THF Experimental titration >50 mg/mL (room temperature) Purity HPLC ≥97%

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

- Answer : A typical synthesis involves:

-

Nucleophilic substitution : Reacting 5,5,5-trifluoro-2-pentanone with ammonia under reductive amination conditions (e.g., NaBH₄ or H₂/Pd).

-

Microwave-assisted synthesis : Accelerating reaction kinetics by irradiating intermediates in dry THF (e.g., 50–100°C, 30–60 min) .

-

Purification : Liquid-liquid extraction (diethyl ether/water) followed by column chromatography (silica gel, hexane/ethyl acetate) .

Step Conditions Yield Optimization Tips Reductive amination H₂ (1 atm), Pd/C, ethanol Use excess ammonia to drive reaction Microwave irradiation 80°C, 45 min, THF Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc)

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?

- Answer : The -CF₃ group is strongly electron-withdrawing, altering the amine’s basicity and nucleophilicity. Computational studies (DFT) show:

- Reduced pKa : The amine proton’s acidity increases due to inductive effects.

- Steric hindrance : The bulky -CF₃ group may restrict access to the amine in coordination complexes.

- Experimental validation involves:

- Potentiometric titration to measure pKa shifts.

- X-ray crystallography to analyze steric effects in metal-amine complexes .

Q. What challenges arise in characterizing the stereochemical stability of this compound, and how are they addressed?

- Answer : The compound lacks chiral centers, but conformational isomerism (e.g., gauche/anti arrangements of the -CF₃ group) can complicate analysis:

- Dynamic NMR : To detect slow conformational exchange at low temperatures.

- Vibrational circular dichroism (VCD) : For distinguishing subtle stereoelectronic effects .

- Contradictions : Discrepancies in spectral data (e.g., NMR splitting) may arise from solvent polarity; ensure measurements are solvent-matched .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Answer :

- DFT calculations : Optimize transition states for amine participation in SN2 or condensation reactions.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO).

- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Methodological Guidance

Q. How to resolve discrepancies in spectroscopic data for fluorinated amines like this compound?

- Answer : Contradictions in NMR or IR spectra often stem from:

- Solvent interactions : Use deuterated solvents (CDCl₃) for consistency.

- Impurity signals : Pre-purify via recrystallization (hexane/EtOAc) .

- Referencing : Calibrate instruments using internal standards (e.g., CFCl₃ for NMR) .

Q. What strategies improve the yield of this compound in multistep syntheses?

- Answer :

- Protection-deprotection : Temporarily block the amine with Boc groups during harsh reactions.

- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to enhance reductive amination efficiency .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.